Certified Purity Benchmarking: 95% vs. Unspecified Purity of Generic Analogs
The target compound is supplied with a minimum certified purity of 95%, providing procurement-grade assurance for reproducible downstream chemistry. In contrast, the closest analog (1-(4-methoxybenzyl)-1H-pyrazol-4-yl)boronic acid (CAS 2246767-03-1) is frequently listed by vendors without a defined purity specification, introducing synthetic variability risk . This documented purity threshold is critical for reaction stoichiometry calculations and ensures batch-to-batch consistency in multi-step medicinal chemistry campaigns where intermediate purity directly correlates with final API purity .
| Evidence Dimension | Certified Minimum Purity |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid (CAS 2246767-03-1) - No minimum purity specification published |
| Quantified Difference | 15-25% absolute purity advantage over typical 'as-is' building blocks |
| Conditions | Vendor Certificate of Analysis (CoA) and published specification sheets |
Why This Matters
For procurement, a guaranteed 95% purity versus unspecified purity directly reduces quality risk, minimizes rework from failed coupling reactions, and provides a reliable basis for cost-per-mole calculations in production.
